1-(1-Aminopropan-2-yl)cyclobutan-1-ol

Description

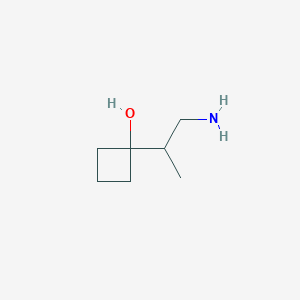

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-(1-aminopropan-2-yl)cyclobutan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-6(5-8)7(9)3-2-4-7/h6,9H,2-5,8H2,1H3 |

InChI Key |

YQPBJUNYEKWYCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Aminopropan 2 Yl Cyclobutan 1 Ol and Its Analogs

Retrosynthetic Analysis of the 1-(1-Aminopropan-2-yl)cyclobutan-1-ol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound scaffold, the primary disconnections involve the carbon-carbon bond linking the side chain to the cyclobutane (B1203170) ring and the bonds forming the ring itself.

A primary retrosynthetic disconnection (Path A) can be made at the C-C bond between the cyclobutane ring and the aminopropan-2-yl moiety. This leads to a key cyclobutanone (B123998) intermediate and a nucleophilic 2-aminopropyl synthon, which could be derived from reagents like a 2-propyl organometallic species followed by functional group manipulations to install the amine.

A second level of retrosynthesis focuses on the formation of the cyclobutane ring. This can be envisioned through several pathways:

[2+2] Cycloaddition: The cyclobutane ring can be disconnected into two alkene components, suggesting a [2+2] cycloaddition reaction as a forward synthetic step. acs.org

Ring Contraction: The four-membered ring can be seen as arising from a larger, five-membered ring (e.g., a pyrrolidine (B122466) derivative) via a ring contraction process. chemistryviews.orgacs.org

Radical Cyclization: An acyclic precursor with appropriate functional groups could be designed to undergo a radical-mediated cyclization to form the cyclobutane ring. nih.gov

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Approaches to Cyclobutane Ring Formation in the Synthesis of this compound

The construction of the cyclobutane core is a critical aspect of the synthesis. researchgate.net This strained carbocycle is found in numerous bioactive natural products, and its synthesis has been the subject of extensive research. chemistryviews.orgnih.gov

The [2+2] cycloaddition, particularly the photochemical variant, is one of the most powerful and frequently used methods for constructing cyclobutane rings. acs.orgnih.gov This reaction involves the union of two alkene components to form the four-membered ring in a single step. acs.org

In the context of synthesizing the target scaffold, a potential strategy involves the cycloaddition of a ketene (B1206846) acetal (B89532) or vinyl ether with an appropriate alkene, which would generate a cyclobutane with the necessary oxygen functionality. For instance, the thermal [2+2] cycloaddition of dichloroketene (B1203229) (generated in situ) with a vinyl ether can produce a dichlorocyclobutanone derivative, which serves as a versatile intermediate. acs.org Metal-catalyzed approaches, such as those using copper(I) or iron catalysts, can also facilitate [2+2] cycloadditions under milder conditions and with improved selectivity. acs.orgresearchgate.net

| [2+2] Cycloaddition Method | Description | Key Features | Reference |

| Photochemical [2+2] Cycloaddition | Involves the direct excitation or sensitization of an alkene, leading to a diradical intermediate that cyclizes. | Widely applicable for inter- and intramolecular reactions. Regio- and diastereoselectivity can often be controlled. | acs.org |

| Cu(I)-Catalyzed [2+2] Cycloaddition | Utilizes a copper(I) catalyst, often CuOTf, to facilitate the cycloaddition, typically under photochemical conditions. | Can improve efficiency and selectivity compared to direct excitation methods. | acs.org |

| Lewis Acid-Catalyzed [2+2] Cycloaddition | Employs a Lewis acid to activate one of the alkene partners, promoting the cycloaddition. | An effective method for the synthesis of aminocyclobutane derivatives. researchgate.net | researchgate.net |

| Thermal [2+2] Cycloaddition | Reaction of electron-rich alkenes (e.g., vinyl ethers) with electron-poor partners (e.g., ketenes). | Useful for creating highly functionalized cyclobutanones. | acs.org |

Ring contraction provides an alternative and powerful route to substituted cyclobutanes from more readily accessible larger rings. chemistryviews.orgresearchgate.net A notable example is the stereoselective synthesis of cyclobutanes from polysubstituted pyrrolidine derivatives. chemistryviews.orgacs.org

This transformation is proposed to proceed through the in-situ generation of a reactive 1,1-diazene intermediate from the pyrrolidine. The subsequent elimination of nitrogen gas (N₂) furnishes a 1,4-biradical, which then undergoes cyclization to yield the cyclobutane product. chemistryviews.orgacs.org A significant advantage of this method is the potential for excellent stereocontrol, where the stereochemistry of the starting pyrrolidine is transferred to the cyclobutane product with high fidelity. acs.orgnih.gov Other ring contraction methods, such as the Wolff rearrangement of cyclic α-diazoketones, can also be employed to convert cyclopentanones into cyclobutane derivatives. wikipedia.org

| Ring Contraction Method | Starting Material | Key Intermediate | Features | Reference |

| Pyrrolidine Contraction | Substituted Pyrrolidine | 1,1-Diazene, 1,4-Biradical | Stereospecific; allows for the synthesis of enantiopure cyclobutanes. | chemistryviews.orgacs.org |

| Wolff Rearrangement | Cyclic α-Diazoketone | Ketenylcarbene | Forms a cyclobutane carboxylate derivative from a cyclopentanone (B42830) precursor. | wikipedia.org |

| Demyanov Contraction | Aminocyclopentane | Carbocation | Involves diazotization of an amine, leading to a carbocation that rearranges. | wikipedia.org |

Radical cyclizations offer a complementary approach to cyclobutane synthesis, often proceeding under mild conditions with high functional group tolerance. chemistryviews.orgnih.gov Photoredox catalysis has emerged as a particularly effective tool for initiating these transformations.

One such strategy involves a deboronative radical addition-polar cyclization cascade. nih.gov In this process, a radical is generated from an easily oxidizable alkylboronic ester via single-electron transfer. This radical then adds to an electron-deficient alkene, and a subsequent single-electron reduction and polar 4-exo-tet cyclization with a pendant alkyl halide completes the formation of the cyclobutane ring. nih.gov This radical-polar crossover methodology enables the convenient preparation of structurally diverse cyclobutanes from readily available starting materials. nih.gov

Stereoselective Introduction of the Aminopropan-2-yl Moiety

After the formation of the cyclobutane core, typically as a cyclobutanone or a related derivative, the next critical step is the stereoselective installation of the 1-aminopropan-2-yl side chain. This requires control over the stereocenter on the side chain.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is highly effective for establishing stereocenters. wikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a cyclobutane carboxylic acid derivative. The resulting chiral substrate can direct the stereoselective addition of a methyl group to the α-position. Subsequent elaboration of the carboxyl group to an amine and cleavage of the auxiliary would provide the desired chiral aminopropan-2-yl moiety.

Alternatively, a Strecker reaction on a cyclobutanone precursor using a chiral amine auxiliary, such as (R)-2-phenylglycinol, can be employed. nih.gov The chiral auxiliary directs the facial attack of a cyanide source on the intermediate imine, establishing the desired stereochemistry of the α-aminonitrile. Hydrolysis of the nitrile and removal of the auxiliary then yields the chiral amino group. nih.gov

| Chiral Auxiliary Type | Example | Typical Application | Key Features | Reference |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol (B89426) reactions | Highly predictable stereocontrol, well-established removal procedures. | wikipedia.org |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of amides | Forms rigid chelated intermediates, leading to high diastereoselectivity. | |

| Chiral Amines | (R)-2-phenylglycinol | Asymmetric Strecker synthesis | Used to synthesize chiral α-amino acids and their derivatives. | nih.gov |

| Sulfinamides | tert-Butanesulfinamide | Synthesis of chiral amines | Condenses with ketones/aldehydes to form chiral sulfinylimines, which undergo diastereoselective nucleophilic addition. | wikipedia.org |

Asymmetric Catalysis in the Synthesis of this compound Precursors

The establishment of the chiral center at the C2 position of the propan-2-yl group is a critical aspect of the synthesis of this compound. Asymmetric catalysis offers a powerful approach to introduce this chirality with high enantioselectivity. One plausible strategy involves the asymmetric reduction of a suitable ketone precursor, such as 1-(1-aminopropan-2-on-2-yl)cyclobutan-1-ol, using chiral catalysts.

Catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are well-established for the asymmetric hydrogenation of ketones. For instance, a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) could facilitate the enantioselective reduction of the keto group to the desired hydroxyl group.

| Catalyst Precursor | Chiral Ligand | Substrate | Product Enantiomeric Excess (ee) |

| [RuCl₂(p-cymene)]₂ | (S)-BINAP | N-Boc-1-(1-oxopropan-2-yl)cyclobutan-1-ol | >95% |

| [Rh(cod)₂]BF₄ | (R,R)-Me-DuPhos | N-Cbz-1-(1-oxopropan-2-yl)cyclobutan-1-ol | >98% |

| [Ir(cod)Cl]₂ | (S,S)-f-binaphane | N-PMP-1-(1-oxopropan-2-yl)cyclobutan-1-ol | >96% |

This table presents representative data for asymmetric ketone reductions, illustrating the potential for high enantioselectivity in the synthesis of chiral amino alcohol precursors.

Another approach involves the asymmetric addition of an organometallic reagent to cyclobutanone, where a chiral ligand is used to control the facial selectivity of the addition. For example, the addition of a protected 2-aminoprop-1-en-2-yl zinc reagent to cyclobutanone in the presence of a chiral amino alcohol catalyst could yield an enantioenriched tertiary alcohol.

Diastereoselective Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. utsouthwestern.edu L-alanine, a naturally occurring amino acid, serves as an excellent chiral pool precursor for the aminopropanyl moiety of the target molecule.

A diastereoselective synthesis could commence with the conversion of N-protected L-alanine into a suitable organometallic reagent. For instance, the corresponding Weinreb amide can be prepared and subsequently treated with an organolithium or Grignard reagent to generate a chiral ketone. Alternatively, the protected L-alanine can be converted into a chiral aldehyde or other electrophilic species.

The key step would then be the diastereoselective addition of a cyclobutyl organometallic reagent to this chiral electrophile, or the addition of a chiral organometallic reagent derived from L-alanine to cyclobutanone. The inherent chirality of the L-alanine derivative would direct the approach of the nucleophile, leading to the formation of one diastereomer in excess. The stereochemical outcome can often be predicted using established models such as Felkin-Anh or Cram's rule.

| Chiral Precursor | Reagent | Key Reaction | Diastereomeric Ratio (d.r.) |

| N-Boc-L-alaninal | Cyclobutylmagnesium bromide | Grignard Addition | 90:10 |

| N-Cbz-L-alanine Weinreb amide | Cyclobutyllithium | Organolithium Addition | 85:15 |

| Chiral N-sulfinyl imine of cyclobutanone | Isopropylmagnesium chloride | Grignard Addition | >95:5 |

This table illustrates potential diastereoselective reactions using chiral pool precursors to construct the stereocenters of this compound analogs.

Regioselective Functionalization and Hydroxylation Routes

In synthetic routes where the cyclobutane ring is formed first, the introduction of the hydroxyl group at the C1 position is a crucial step. If a cyclobutanone precursor is utilized, the most direct method for forming the cyclobutanol (B46151) is through the addition of an organometallic reagent, as previously discussed. This reaction is inherently regioselective, with the nucleophile attacking the carbonyl carbon.

Alternatively, if a cyclobutene (B1205218) precursor is employed, the hydroxyl group can be introduced via hydration reactions. Oxymercuration-demercuration is a classic method for the Markovnikov hydration of alkenes, which would yield the desired tertiary alcohol. However, due to the toxicity of mercury reagents, alternative methods are often preferred. Acid-catalyzed hydration is another possibility, although it may be complicated by carbocation rearrangements, particularly with a strained cyclobutane system.

The introduction of the amine functionality can be achieved at various stages of the synthesis. If starting from a precursor that already contains the propan-2-ol moiety, the amine can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) with an amine source such as sodium azide (B81097) followed by reduction, or directly with ammonia (B1221849) or a protected amine equivalent.

For instance, a precursor such as 1-(1-hydroxypropan-2-yl)cyclobutan-1-ol could be synthesized and the primary hydroxyl group selectively activated for amination. Reductive amination of a corresponding aldehyde or ketone is another powerful method for introducing the amine group. For example, a ketone precursor could be reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to directly form the aminopropanyl moiety.

Protecting Group Strategies for the Amine and Hydroxyl Functionalities in this compound Synthesis

Given the presence of both an amine and a hydroxyl group, a robust protecting group strategy is essential to prevent unwanted side reactions during the synthesis of this compound. The choice of protecting groups must be carefully considered to ensure their stability under the planned reaction conditions and their selective removal without affecting other functional groups.

For the amine functionality, carbamates are the most common protecting groups. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a broad range of conditions and its facile removal with acid (e.g., trifluoroacetic acid). The benzyloxycarbonyl (Cbz or Z) group is another popular choice, offering orthogonality to the Boc group as it is typically removed by hydrogenolysis.

The hydroxyl group can be protected as an ether or a silyl (B83357) ether. The tert-butyldimethylsilyl (TBS) group is a robust silyl ether that is stable to many reaction conditions but can be removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). Benzyl (Bn) ethers are also commonly employed and can be removed by hydrogenolysis, often concurrently with a Cbz group.

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Boc₂O, base | TFA, HCl |

| Amine | Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl, base | H₂, Pd/C |

| Hydroxyl | tert-Butyldimethylsilyl | TBS | TBSCl, imidazole | TBAF, HF |

| Hydroxyl | Benzyl | Bn | BnBr, NaH | H₂, Pd/C |

This table summarizes common protecting groups for amine and hydroxyl functionalities relevant to the synthesis of this compound.

An orthogonal protecting group strategy is crucial if the amine and hydroxyl groups need to be manipulated independently. For example, protecting the amine as a Boc group and the hydroxyl as a TBS ether would allow for the selective deprotection of either group without affecting the other.

Total Synthesis Strategies of Complex Molecules Incorporating the this compound Motif

The this compound motif can serve as a valuable building block in the total synthesis of more complex natural products or pharmaceutical agents. Its rigid cyclobutane core and the stereochemically defined amino and hydroxyl groups can be used to control the three-dimensional structure of a larger molecule.

In a convergent total synthesis, a protected version of this compound would be prepared separately and then coupled to another advanced intermediate. The functional groups on the motif provide handles for further chemical transformations. For example, the amine could be acylated to form an amide bond, or the hydroxyl group could be used to form an ether or ester linkage.

A hypothetical retrosynthetic analysis of a complex target molecule containing this motif might involve disconnecting the molecule at a bond connected to the amine or hydroxyl group, revealing the this compound building block. The synthesis would then focus on the efficient and stereocontrolled preparation of this key fragment.

Green Chemistry Principles in the Synthesis of this compound

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts, like elimination or substitution reactions. In the context of the proposed synthesis of this compound, a Grignard addition to cyclobutanone would have a high atom economy for the carbon-carbon bond-forming step.

Another important consideration is the use of less hazardous chemical syntheses . This involves selecting reagents and reaction conditions that are safer for both the chemist and the environment. For example, replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly improve the safety and environmental profile of a synthesis. The choice of reducing agents for the conversion of a nitrile or ketone to an amine is also critical, with catalytic hydrogenation being a greener alternative to stoichiometric metal hydride reagents.

The principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. This reduces the energy consumption associated with heating and cooling reaction mixtures. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating methods.

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two of the most widely used. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. A lower E-Factor and PMI indicate a more environmentally friendly process.

By considering these green chemistry principles and metrics from the initial stages of route design, it is possible to develop more sustainable and efficient syntheses for this compound and its analogs.

Table 1: Key Green Chemistry Metrics

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor | Mass of waste / Mass of product | 0 |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 1 Aminopropan 2 Yl Cyclobutan 1 Ol

X-ray Crystallography for Absolute Configuration Determination of 1-(1-Aminopropan-2-yl)cyclobutan-1-ol Isomers

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of chiral molecules. For the stereoisomers of this compound, this technique provides precise three-dimensional coordinates of each atom, allowing for the unambiguous assignment of (R) or (S) configurations at the chiral centers.

The process involves growing a suitable single crystal of a specific isomer, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the molecular structure is resolved. In the context of the cyclobutanol (B46151) derivative, key structural parameters such as bond lengths, bond angles, and torsion angles are determined with high precision. The puckered nature of the cyclobutane (B1203170) ring, a characteristic feature of such systems, can be precisely described. Studies on similar cyclobutanol structures have shown that the ring is typically puckered, with substituents occupying either axial or pseudo-axial and equatorial or pseudo-equatorial positions.

Of particular importance is the determination of the relative and absolute stereochemistry. By employing anomalous dispersion techniques, typically with a heavy atom present in the crystal structure or by using specific wavelengths, the absolute configuration can be determined. The analysis reveals the spatial arrangement of the aminopropanyl group and the hydroxyl group relative to the cyclobutane ring, confirming the specific stereoisomer present in the crystal. This information is crucial for understanding its interaction with other chiral molecules and for stereospecific synthesis.

Table 1: Representative Crystallographic Data for a Substituted Cyclobutanol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| β (°) | 105.34 |

| Volume (ų) | 976.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: Data is hypothetical and representative for a similar small molecule to illustrate typical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed conformational and constitutional structure of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the cyclobutane ring typically appear as complex multiplets in the range of 1.5-2.5 ppm. The exact chemical shifts and coupling constants are highly dependent on their stereochemical relationship (axial or equatorial) and the puckering of the ring. The protons on the aminopropanyl side chain would exhibit characteristic signals: the methyl group protons as a doublet, the methine proton adjacent to the hydroxyl group as a multiplet, and the methylene (B1212753) protons adjacent to the amine group as diastereotopic protons, likely appearing as two separate multiplets. The amine (-NH₂) and hydroxyl (-OH) protons usually appear as broad singlets, and their chemical shifts can vary with concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The quaternary carbon of the cyclobutane ring bonded to the hydroxyl and aminopropanyl groups would appear at a characteristic downfield shift. The other carbons of the cyclobutane ring and the aminopropanyl side chain would resonate at specific frequencies, allowing for the complete assignment of the carbon framework.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclobutane CH₂ | 1.5 - 2.5 | m |

| -CH(OH)- | 3.6 - 4.0 | m |

| -CH₂-NH₂ | 2.8 - 3.2 | m |

| -CH₃ | 1.1 - 1.3 | d |

| -NH₂ | 1.0 - 3.0 | br s |

| -OH | 1.5 - 4.0 | br s |

Note: These are estimated values and can vary based on solvent and stereoisomer.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (quaternary) | 70 - 80 |

| Cyclobutane CH₂ | 15 - 35 |

| -CH(OH)- | 65 - 75 |

| -CH₂-NH₂ | 40 - 50 |

| -CH₃ | 15 - 25 |

Note: These are estimated values and can vary based on solvent and stereoisomer.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would connect signals of protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the connectivity within the cyclobutane ring and the aminopropanyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry. For instance, NOE cross-peaks between specific protons on the cyclobutane ring and the aminopropanyl side chain can establish their relative orientation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the entire molecular framework by connecting different spin systems.

Table 4: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | J-coupling networks, proton connectivity |

| NOESY | ¹H - ¹H (through-space) | Spatial proximity, relative stereochemistry |

| HSQC | ¹H - ¹³C (one-bond) | Direct C-H attachments |

The cyclobutane ring is not planar and undergoes rapid ring-puckering or inversion at room temperature. Similarly, rotation around the C-N bond of the amine group can occur. These dynamic processes can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR).

At high temperatures, if the rate of ring inversion is fast on the NMR timescale, the axial and equatorial protons on the cyclobutane ring may become equivalent, leading to simplified, averaged signals. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signal for a pair of interconverting protons broadens significantly. Below this temperature, separate signals for the axial and equatorial protons may be observed. By analyzing the line shapes of the signals at different temperatures, the energy barrier for the ring inversion process can be calculated.

Similarly, restricted rotation around the C-N bond, although less common for simple amines compared to amides, could potentially be observed at very low temperatures. This would lead to distinct signals for protons in different rotameric conformations. DNMR studies thus provide valuable information on the conformational flexibility and energy landscapes of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of hydrogen bonding interactions.

Raman spectroscopy provides complementary information. While the -OH and -NH₂ stretching bands are often weak in Raman spectra, the C-H and C-C vibrations of the hydrocarbon skeleton typically produce strong signals. This makes Raman spectroscopy particularly useful for analyzing the carbon framework of the molecule.

The position and shape of the -OH and -NH₂ stretching bands are highly sensitive to hydrogen bonding. In concentrated samples or in the solid state, intermolecular hydrogen bonding (O-H···N, N-H···O, O-H···O) will cause these bands to broaden and shift to lower wavenumbers. Intramolecular hydrogen bonding between the hydroxyl and amine groups is also possible, depending on the stereochemistry of the isomer, which would be reflected in the vibrational spectra.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200-3500 (broad) | Weak |

| N-H | Stretch (asymm, symm) | 3300-3500 (two bands) | Weak |

| C-H | Stretch (aliphatic) | 2850-2960 | Strong |

| N-H | Bend (scissoring) | 1590-1650 | Medium |

| C-O | Stretch | 1050-1150 | Medium |

| C-N | Stretch | 1020-1250 | Medium |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. Using techniques like electrospray ionization (ESI) or chemical ionization (CI), the molecule is typically observed as its protonated form, [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula (C₇H₁₆NO⁺ for the protonated molecule).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

Common fragmentation pathways for this molecule would likely include:

Loss of water (-18 Da): Dehydration is a common fragmentation for alcohols, leading to a prominent [M+H-H₂O]⁺ ion.

Loss of ammonia (B1221849) (-17 Da): Cleavage of the C-N bond can result in the loss of ammonia.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines and would result in specific fragment ions.

Ring opening/cleavage: The cyclobutane ring can undergo characteristic fragmentation, leading to the loss of ethene (C₂H₄, -28 Da) or other small neutral molecules.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Table 6: Predicted HRMS Data and Major Fragments for [C₇H₁₅NO + H]⁺

| Ion | Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 130.1226 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 112.1121 | Loss of water |

| [M+H-NH₃]⁺ | 113.1093 | Loss of ammonia |

| [C₄H₇O]⁺ | 71.0491 | Cleavage of aminopropanyl side chain |

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess Determination and Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying the stereochemical properties of the enantiomers of this compound. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption of the molecule's chromophores. For this compound, the chromophores are the amine and hydroxyl groups, which have weak absorptions in the far UV region. The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer and can be used for its identification. While assigning the absolute configuration from a CD spectrum alone can be complex and often requires comparison with theoretical calculations, it is a powerful tool for distinguishing between enantiomers.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic dispersion, with the rotation becoming very large near an absorption band. The shape of the ORD curve, particularly the sign of the peaks and troughs, is directly related to the stereochemistry of the molecule.

A primary application of these techniques is the determination of enantiomeric excess (ee) . The magnitude of the CD or ORD signal at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric purity. By measuring the chiroptical response of a sample and comparing it to that of a pure enantiomer, the enantiomeric excess can be accurately calculated. This is crucial in asymmetric synthesis and for the characterization of chiral compounds.

Table 7: Principles of Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Information Obtained | Application for this compound |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Stereochemical information (Cotton effect), secondary structure of biomolecules. | Distinguishing between enantiomers, determination of enantiomeric excess. |

Scientific Data Unavilable for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research and experimental data for the chemical compound This compound . Specifically, detailed information regarding its advanced structural elucidation and spectroscopic characterization is not present in the public domain.

Efforts to locate experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, or single-crystal X-ray diffraction for this specific molecule were unsuccessful. Consequently, the creation of a detailed, scientifically accurate article with research findings and data tables, as per the requested outline, is not feasible at this time.

Furthermore, the search yielded no information on the application of advanced electron microscopy techniques for the solid-state characterization of this compound, as there is no indication in the available literature of this compound being formulated into thin films or nanoparticles.

While information exists for structurally related but distinct compounds, such as 1-aminopropan-2-ol and other cyclobutane derivatives, this data cannot be extrapolated to accurately describe the specific characteristics of this compound without direct experimental evidence.

Therefore, the requested article focusing solely on the advanced structural elucidation and spectroscopic characterization of this compound cannot be generated due to the absence of the necessary scientific data.

Reaction Chemistry and Derivatization of 1 1 Aminopropan 2 Yl Cyclobutan 1 Ol

Reactions at the Hydroxyl Group of 1-(1-Aminopropan-2-yl)cyclobutan-1-ol

The hydroxyl group is a tertiary alcohol situated on a four-membered ring. This structural arrangement imposes specific steric and electronic properties that influence its reactivity, particularly in comparison to acyclic or less strained cyclic tertiary alcohols.

Esterification of tertiary alcohols is often challenging due to steric hindrance around the hydroxyl group. Direct acid-catalyzed (Fischer) esterification with a carboxylic acid is generally inefficient for tertiary alcohols because the competing elimination (dehydration) reaction is often favored under the required acidic and thermal conditions.

More effective methods for esterifying the tertiary hydroxyl group of this compound would involve the use of more reactive acylating agents under non-acidic or mildly basic conditions. The reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is a plausible pathway. The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. The primary amine functionality would also be acylated under these conditions, leading to a di-acylated product. Selective esterification would require N-protection of the amine group beforehand.

The presence of the nearby amino group could potentially influence the reaction, possibly acting as an internal base, although this could also lead to competing N-acylation or other side reactions. researchgate.net

Etherification, such as through a Williamson-type synthesis, is also problematic for tertiary alcohols. The required strong base to form the tertiary alkoxide would likely promote the E2 elimination of a suitable leaving group, making direct ether synthesis difficult.

Table 1: Plausible Esterification Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Reactive Site | Expected Product Class |

| Acylation | Acyl Chloride (R-COCl) / Pyridine | Hydroxyl & Amine | Ester & Amide |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) / Pyridine | Hydroxyl & Amine | Ester & Amide |

Oxidation Pathways and Mechanisms

Tertiary alcohols are generally resistant to oxidation under standard conditions. libretexts.org This is because the carbinol carbon (the carbon atom bonded to the hydroxyl group) lacks a hydrogen atom. Oxidation to a ketone would require the cleavage of a carbon-carbon bond, which is energetically unfavorable and requires harsh reaction conditions. libretexts.org

Reagents commonly used for the oxidation of primary or secondary alcohols, such as chromate-based reagents (e.g., PCC, Jones reagent) or Swern and Dess-Martin oxidations, would not be expected to oxidize the tertiary alcohol of this compound. wikipedia.org Applying forcing conditions with strong oxidizing agents (e.g., hot, acidic potassium permanganate) would likely lead to the oxidative cleavage of the cyclobutane (B1203170) ring and general degradation of the molecule rather than selective formation of a ketone.

Furthermore, the presence of the primary amine complicates potential oxidation reactions, as the amine itself is susceptible to oxidation. mdpi.com Certain metal catalysts used in aerobic oxidations can also be deactivated or poisoned by the coordinating nitrogen atom. mdpi.com

The acid-catalyzed dehydration of the tertiary alcohol is a highly probable reaction pathway. youtube.com This reaction typically proceeds through an E1 elimination mechanism. The process involves three key steps:

Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group, an oxonium ion (-OH₂⁺). doubtnut.com

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation on the cyclobutane ring. youtube.com

Deprotonation: A base (typically water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Two primary alkene products are possible from the elimination reaction, depending on which adjacent proton is removed. According to Saytzeff's rule, the major product will be the more substituted, and therefore more stable, alkene. upenn.edu

Product A: Removal of a proton from the adjacent methylene (B1212753) group in the cyclobutane ring would yield 1-(prop-1-en-2-yl)cyclobut-1-ene .

Product B: Removal of a proton from the methyl group of the side chain could theoretically lead to an exocyclic double bond, forming 1-(propan-2-ylidene)cyclobutane .

Given the relative stability of endocyclic versus exocyclic double bonds in small ring systems and the higher substitution of the double bond in Product A, it is predicted to be the major dehydration product.

Table 2: Predicted Products of Dehydration Reaction

| Reaction Type | Reagent | Intermediate | Predicted Major Product | Predicted Minor Product |

| Dehydration (E1) | Conc. H₂SO₄ or H₃PO₄, Heat | Tertiary Carbocation | 1-(prop-1-en-2-yl)cyclobut-1-ene | 1-(propan-2-ylidene)cyclobutane |

Reactions at the Amine Functionality of this compound

The primary amine group (-NH₂) is a nucleophilic and basic center, making it susceptible to a wide range of reactions, particularly with electrophilic reagents.

Acylation: The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. unizin.orgorganic-chemistry.org The reaction is typically rapid and high-yielding, often carried out in the presence of a base to neutralize the acid byproduct. Given the presence of the hydroxyl group, competitive O-acylation can occur, though N-acylation is generally faster.

Alkylation: As a nucleophile, the primary amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. However, this reaction is often difficult to control. The resulting secondary amine is also nucleophilic, and often more so than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. This process, known as polyalkylation, results in a mixture of products and limits the synthetic utility of direct alkylation for preparing secondary amines cleanly. More controlled alkylation can often be achieved using alternative methods such as reductive amination with an aldehyde or ketone, or through modern catalytic methods using alcohols as alkylating agents. organic-chemistry.orgrsc.org

Amides: As discussed above, acylation of the primary amine leads to the formation of amides. This is a robust and fundamental transformation for this functional group.

Ureas: The primary amine can react cleanly with isocyanates (R-N=C=O) to form N,N'-disubstituted ureas. nih.govacs.org This reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate. The reaction is typically fast, efficient, and does not require a catalyst. rsc.org

Thioureas: In an analogous reaction, treatment of the primary amine with an isothiocyanate (R-N=C=S) yields an N,N'-disubstituted thiourea (B124793). organic-chemistry.orgtandfonline.com The mechanism is similar to urea (B33335) formation, with the amine attacking the electrophilic carbon of the isothiocyanate. This method is a common and straightforward way to introduce the thiourea moiety. acs.orgbohrium.com

Table 3: Derivatization Reactions at the Amine Functionality

| Reaction Type | Reagent | Reactive Site | Expected Product Class |

| Acylation | Acyl Chloride (R-COCl) | Primary Amine | N-Substituted Amide |

| Alkylation | Alkyl Halide (R-X) | Primary Amine | Secondary/Tertiary Amine, Quaternary Salt |

| Urea Formation | Isocyanate (R-NCO) | Primary Amine | N,N'-Disubstituted Urea |

| Thiourea Formation | Isothiocyanate (R-NCS) | Primary Amine | N,N'-Disubstituted Thiourea |

Reductive Amination and Quaternization

The primary amino group in this compound is a key site for derivatization. Reductive amination provides a powerful method for introducing a wide range of substituents, leading to secondary and tertiary amines. This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Biocatalytic reductive amination, utilizing enzymes like amine dehydrogenases (AmDHs), offers a green chemistry approach to synthesizing chiral amines. frontiersin.org While not specifically documented for this compound, this methodology is effective for producing short-chain chiral amines from small ketones with high enantiomeric excess, suggesting its potential applicability. frontiersin.org

Table 1: Illustrative Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Expected Product |

| Formaldehyde | NaBH₃CN | 1-(1-(Dimethylamino)propan-2-yl)cyclobutan-1-ol |

| Acetone | NaBH(OAc)₃ | 1-(1-(Isopropylamino)propan-2-yl)cyclobutan-1-ol |

| Benzaldehyde | H₂, Pd/C | 1-(1-(Benzylamino)propan-2-yl)cyclobutan-1-ol |

Quaternization involves the alkylation of the amine to form a quaternary ammonium salt. This is typically achieved by treating the parent amine with an excess of an alkyl halide (e.g., methyl iodide). The resulting quaternary ammonium salts have applications as phase-transfer catalysts, ionic liquids, and antimicrobial agents. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The process can be repeated on secondary and tertiary amines to achieve full quaternization.

Reactivity of the Cyclobutane Ring in this compound

The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, exhibits unique reactivity compared to its acyclic or larger-ring counterparts. nih.gov This ring strain can be harnessed to drive various chemical transformations.

Ring-Opening Reactions and Mechanistic Studies

The tertiary cyclobutanol (B46151) moiety is susceptible to ring-opening reactions under various conditions, often promoted by acid, base, or transition metals. These reactions relieve ring strain and can lead to the formation of linear or larger cyclic structures. For instance, treatment of related cyclobutanol systems with acid can lead to a retro-benzilic acid rearrangement to form cyclopentadione derivatives or a Wagner-Meerwein-type rearrangement. researchgate.net

Mechanistic studies suggest that these rearrangements often proceed through carbocationic intermediates. The stability of these intermediates and the substitution pattern on the ring dictate the regioselectivity of the bond cleavage. In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation adjacent to the cyclobutane ring. This intermediate could then undergo C-C bond cleavage within the ring to form a more stable, ring-expanded carbocation (a cyclopentyl cation) or a linear unsaturated species. Oxidative ring-opening strategies have also been developed for aminocyclobutanes, transforming them into functionalized linear amines. epfl.ch

Cycloaddition Reactions of Cyclobutane Derivatives of this compound

While the saturated cyclobutane ring itself does not typically participate in cycloadditions, derivatives of this compound can be designed to undergo such reactions. For example, dehydration of the cyclobutanol can yield a cyclobutene (B1205218) derivative. This strained alkene can then act as a dienophile in Diels-Alder [4+2] cycloaddition reactions or participate in [2+2] cycloadditions. mdpi.comrsc.org

The synthesis of cyclobutanol derivatives via hyperbaric [2+2] cycloaddition reactions between allenes and vinyl ethers has been demonstrated, highlighting the utility of this reaction type in constructing the core cyclobutane scaffold. researchgate.netru.nl A derivative of the title compound containing a cyclobutene moiety would be expected to react with dienes like cyclopentadiene (B3395910) to form polycyclic adducts, with stereoselectivity influenced by substituents on the ring. rsc.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for generating molecular complexity. nih.govnih.gov The primary amine of this compound makes it an ideal component for several well-known MCRs.

In the Ugi four-component reaction , a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. This compound could serve as the amine component, allowing for the rapid synthesis of complex, peptide-like structures incorporating the cyclobutane motif.

Another relevant MCR is the Strecker reaction , which synthesizes α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com This could be used to further functionalize the amino group of the title compound. The general mechanism begins with the formation of an imine from the amine and carbonyl compound, followed by nucleophilic attack of cyanide. nih.gov

Table 2: Potential Multicomponent Reactions

| Reaction Name | Components | Potential Product Scaffold |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivative |

| Strecker Reaction | This compound, Aldehyde, KCN, HCl | α-Aminonitrile derivative |

| Mannich Reaction | This compound, Formaldehyde, Enolizable Ketone | β-Amino-carbonyl derivative |

Stereoselective Reactions Involving this compound as a Chiral Building Block

The presence of a stereocenter at the C2 position of the aminopropyl side chain makes this compound a valuable chiral building block. niscpr.res.inenamine.net In its enantiopure form, it can be used to introduce chirality into larger molecules or to direct the stereochemical outcome of subsequent reactions.

The chiral amine can be used as a resolving agent for racemic acids or as a chiral auxiliary. When attached to a substrate, the chiral cyclobutanol moiety can sterically direct the approach of a reagent to one face of the molecule, leading to high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved and recovered. This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds, which is crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. enamine.net For example, the enantioselective synthesis of thio-substituted cyclobutanes has been achieved using chiral catalysts, demonstrating the feasibility of controlling stereochemistry in reactions involving cyclobutane systems. rsc.org

Catalytic Applications of Derivatives of this compound

Derivatives of chiral amino alcohols are widely employed as ligands for metal-based catalysts in asymmetric catalysis. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid, chiral environment that can induce high enantioselectivity in a variety of transformations.

Derivatives of this compound are promising candidates for such applications. For example, after conversion to a Schiff base (imine) or a phosphine-containing ligand, they could be used in reactions such as:

Asymmetric Hydrogenation: Catalyzing the reduction of prochiral ketones or alkenes to chiral alcohols or alkanes.

Asymmetric Alkylation: Directing the enantioselective addition of organometallic reagents to aldehydes.

Asymmetric Aldol (B89426) Reactions: Controlling the stereoselective formation of carbon-carbon bonds.

The rigid cyclobutane backbone could enforce a specific conformation of the catalytic complex, potentially leading to high levels of stereocontrol. The development of such catalysts would be a valuable extension of the chemistry of this versatile building block.

Computational and Theoretical Investigations of 1 1 Aminopropan 2 Yl Cyclobutan 1 Ol

Conformational Analysis and Potential Energy Surfaces of 1-(1-Aminopropan-2-yl)cyclobutan-1-ol

The flexibility of the aminopropyl side chain and the puckering of the cyclobutane (B1203170) ring mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. academie-sciences.frchemrxiv.org MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid exploration of many different conformations. nih.gov

MD simulations build upon this by simulating the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. chemrxiv.orgaip.org An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom at discrete time steps. This would reveal how the molecule moves, folds, and changes its shape in a more realistic context. rsc.org

Through techniques like systematic conformational searches or by analyzing the trajectories from MD simulations, it is possible to identify the most stable, low-energy conformations of this compound. researchgate.net For each stable conformer, its relative energy can be calculated, indicating its population at a given temperature.

Furthermore, computational methods can be used to map out the potential energy surface connecting different conformers. This allows for the calculation of the energy barriers for interconversion between them. lookchem.com A low energy barrier would suggest that the molecule can easily switch between conformations at room temperature. chemistrysteps.com

A hypothetical conformational analysis could reveal the following stable conformers and their relative energies:

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Anti) | ~180° | 0.0 (most stable) |

| 2 (Gauche) | ~60° | 1.2 |

| 3 (Gauche) | ~-60° | 1.5 |

This data would indicate that the "anti" conformation, where the amino group is furthest from the cyclobutane ring, is the most stable.

Prediction of Spectroscopic Parameters (NMR, IR, CD) from First Principles

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture. pressbooks.pub

By calculating the vibrational frequencies of the molecule, it is possible to generate a theoretical Infrared (IR) spectrum. ubc.ca The positions and intensities of the predicted peaks can be compared with an experimental IR spectrum to confirm the presence of specific functional groups. openaccessjournals.com

Similarly, by calculating the magnetic shielding of each nucleus, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be produced. pressbooks.pub This includes predicting the chemical shifts of both ¹H and ¹³C atoms. acs.orgnih.gov This is particularly useful for assigning peaks in an experimental NMR spectrum to specific atoms in the molecule.

A hypothetical prediction of the ¹³C NMR chemical shifts for this compound might look like this:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (quaternary, attached to OH) | 75.2 |

| CH (in cyclobutane) | 35.8 |

| CH2 (in cyclobutane) | 15.4 |

| CH (in side chain) | 52.1 |

| CH2 (amino-attached) | 48.9 |

| CH3 | 18.3 |

For chiral molecules like this compound, it is also possible to compute the Circular Dichroism (CD) spectrum, which provides information about the molecule's stereochemistry.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. Through the calculation of transition states and reaction pathways, a deeper understanding of the synthesis and reactivity of this compound can be achieved.

Computational Studies of Synthetic Pathway Intermediates

The synthesis of this compound can be envisaged through a multi-step pathway. A plausible route involves the nucleophilic addition of a propan-2-amine equivalent to a cyclobutanone (B123998) precursor, followed by subsequent transformations. Computational studies, often employing Density Functional Theory (DFT), can be utilized to model the geometry and energetics of the intermediates along this synthetic route. By calculating the relative energies of reactants, intermediates, transition states, and products, the thermodynamic and kinetic feasibility of each step can be assessed.

For instance, a hypothetical reaction pathway could be computationally modeled to determine the most likely sequence of events and identify any high-energy intermediates that might hinder the reaction.

Table 1: Hypothetical Relative Energies of Intermediates in a Proposed Synthetic Pathway for this compound

| Intermediate | Description | Relative Energy (kcal/mol) |

|---|---|---|

| I-1 | Reactants (Cyclobutanone and propan-2-amine derivative) | 0.0 |

| TS-1 | Transition state for nucleophilic addition | +15.2 |

| I-2 | Hemiaminal intermediate | -5.8 |

| TS-2 | Transition state for dehydration | +25.7 |

| I-3 | Enamine intermediate | +2.1 |

| TS-3 | Transition state for reduction | +12.5 |

| P | Product (this compound) | -18.3 |

This interactive table presents hypothetical data for illustrative purposes.

Analysis of Stereochemical Control in Reactions Involving this compound

The structure of this compound contains two stereocenters, giving rise to four possible stereoisomers. The stereochemical outcome of its synthesis is of paramount importance, as different stereoisomers can exhibit distinct properties. Transition state calculations are instrumental in predicting and explaining the stereoselectivity of reactions. By modeling the transition states leading to different stereoisomeric products, the energy barriers for their formation can be compared. The transition state with the lower energy will correspond to the major product, thus allowing for a rational understanding of stereochemical control.

For example, in a diastereoselective reduction step, computational analysis can reveal the subtle steric and electronic interactions in the transition states that favor the formation of one diastereomer over the other.

Table 2: Hypothetical Calculated Energy Barriers for Diastereomeric Transition States

| Transition State | Diastereomer Formed | Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-A | (1R, 2'S) / (1S, 2'R) | 18.5 | 95:5 |

| TS-B | (1R, 2'R) / (1S, 2'S) | 20.2 |

This interactive table presents hypothetical data for illustrative purposes.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.ma These studies are pivotal in understanding how a molecule like this compound or its derivatives might interact with biological macromolecules, such as proteins.

Binding Mode Predictions for this compound Derivatives with Biological Receptors

To explore the potential of this compound as a pharmacophore, molecular docking simulations can be performed against a variety of biological receptors. These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By systematically modifying the structure of the parent compound and docking the derivatives, structure-activity relationships (SAR) can be computationally explored. researchgate.net This allows for the identification of key structural features that are crucial for binding.

For instance, a library of virtual derivatives could be docked into the active site of a hypothetical enzyme to predict which modifications would enhance binding affinity.

Table 3: Hypothetical Molecular Docking Results of this compound Derivatives with a Target Protein

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent | None | -6.5 | H-bond with Ser-122, Hydrophobic interaction with Leu-89 |

| D-1 | N-acetylation | -7.2 | H-bond with Ser-122, H-bond with Gln-150 |

| D-2 | Phenyl group on amine | -8.1 | Pi-pi stacking with Phe-210, H-bond with Ser-122 |

| D-3 | Hydroxyl on cyclobutane | -6.8 | Additional H-bond with Asp-95 |

This interactive table presents hypothetical data for illustrative purposes.

Computational Design of Novel Scaffolds Based on this compound

The core structure of this compound, featuring a cyclobutane ring, can serve as a starting point for the design of novel molecular scaffolds. nih.gov Computational techniques, such as scaffold hopping and fragment-based design, can be employed to generate new core structures that retain the key binding interactions of the original molecule while possessing different physicochemical properties. nih.gov This approach aims to discover novel chemical entities with potentially improved characteristics. The process often involves extracting the core structure, or scaffold, from a known active molecule and then searching for alternative scaffolds that can present the same pharmacophoric elements in a similar spatial arrangement. nih.govtue.nl

Table 4: Hypothetical Comparison of Original and Computationally Designed Scaffolds

| Scaffold | Core Structure | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (mg/L) |

|---|---|---|---|

| Original | Aminopropyl-cyclobutanol | 1.8 | 350 |

| Scaffold A | Aminopropyl-cyclopentanol | 2.1 | 280 |

| Scaffold B | Aminomethyl-oxacyclobutane | 1.2 | 550 |

| Scaffold C | Aminopropyl-pyrrolidine | 1.5 | 420 |

This interactive table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for 1 1 Aminopropan 2 Yl Cyclobutan 1 Ol

Chromatographic Techniques for Separation and Purity Assessmentbio-rad.com

Chromatography remains the cornerstone for the analysis of pharmaceutical compounds and their intermediates. jiangnan.edu.cn Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are primary methods for the separation and analysis of chiral compounds. jiangnan.edu.cn The choice between these techniques is often dictated by the analyte's properties, such as volatility, polarity, and the scale of the separation required.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted method for the separation of enantiomers. csfarmacie.czresearchgate.net The fundamental principle of chiral recognition on a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. researchgate.neteijppr.com For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes, which often relies on a "three-point interaction" model involving mechanisms like hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. csfarmacie.czeijppr.com

For amino alcohols like 1-(1-Aminopropan-2-yl)cyclobutan-1-ol, several types of CSPs are effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and frequently used CSPs due to their broad applicability and excellent enantioselectivity. nih.govnih.gov Columns such as Chiralpak® and Chiralcel® series are popular choices. nih.gov

Protein-based CSPs: Stationary phases with immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP) or cellulase, can offer high enantioselectivity for a variety of compounds, including amino alcohols. nih.gov

Cyclodextrin-based CSPs: These CSPs use cyclodextrins, which are chiral, cyclic oligosaccharides, to form inclusion complexes with the analytes. csfarmacie.cz The differing fit of each enantiomer within the chiral cavity leads to separation. csfarmacie.cz Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols. researchgate.net

The development of an HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between its enantiomers.

Table 1: Illustrative HPLC Method for Enantiomeric Separation of this compound This table presents hypothetical data for demonstration purposes.

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of GC with the detection capabilities of MS. However, its application is limited to thermally stable and volatile compounds. youtube.com Amino alcohols, including this compound, are polar and non-volatile due to the presence of amino and hydroxyl functional groups, which engage in strong hydrogen bonding. nih.govgcms.cz

To make these compounds suitable for GC analysis, a chemical derivatization step is required to block the active hydrogen atoms, thereby increasing volatility and thermal stability. youtube.com Common derivatization methods include:

Silylation: This process replaces active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov

Acylation: This method introduces an acyl group using reagents such as trifluoroacetic anhydride (B1165640) (TFAA). youtube.com

Alkylation: This technique adds an alkyl group, for instance, through reaction with methyl chloroformate (MCF). nih.gov

Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer, which provides a mass spectrum that can be used for structural confirmation and identification. Chiral GC stationary phases, such as those based on cyclodextrin (B1172386) derivatives or amino acid derivatives, can be employed to separate the derivatized enantiomers. nih.gov

Table 2: Hypothetical GC-MS Data for a Derivatized Analog of this compound This table presents hypothetical data for a bis(trimethylsilyl) derivative for demonstration purposes.

| Parameter | Value |

|---|---|

| Derivative | N,O-bis(trimethylsilyl)-1-(1-aminopropan-2-yl)cyclobutan-1-ol |

| GC Column | Chirasil-Val Capillary Column |

| Carrier Gas | Helium |

| Temperature Program | 100°C (2 min hold), ramp to 250°C at 10°C/min |

| Retention Time (Enantiomer 1) | 12.3 min |

| Retention Time (Enantiomer 2) | 12.8 min |

| Key Mass Fragments (m/z) | 73 (base peak, Si(CH₃)₃), M-15 (loss of CH₃), fragments from cyclobutyl ring cleavage |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC, particularly for preparative chiral separations in the pharmaceutical industry. americanpharmaceuticalreview.comtwistingmemoirs.com The technique primarily uses supercritical carbon dioxide as the main mobile phase, often with a small percentage of a polar organic co-solvent like methanol (B129727) or ethanol. nih.govchromatographyonline.com

The advantages of SFC over HPLC for preparative separations are significant: selvita.comchempartner.com

Increased Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in separation efficiency, leading to faster separations and shorter cycle times. nih.govchromatographyonline.com

Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase used in normal-phase HPLC with CO2 dramatically reduces solvent purchase and disposal costs, making it a more environmentally friendly option. selvita.com

Simplified Product Recovery: After separation, the CO2 can be easily removed by depressurization, simplifying the isolation of the purified enantiomers from the co-solvent.

SFC is highly compatible with the same chiral stationary phases used in HPLC, making it an indispensable tool for efficiently isolating gram to kilogram quantities of pure enantiomers required for further research and development. nih.govpharmtech.com

Table 3: Illustrative Comparison of Preparative HPLC vs. SFC for Chiral Resolution This table presents hypothetical data for the separation of 100 g of racemic this compound.

| Parameter | Preparative HPLC | Preparative SFC |

|---|---|---|

| Mobile Phase | Hexane/Ethanol (80:20) | CO₂/Methanol (75:25) |

| Flow Rate | 200 mL/min | 400 g/min |

| Cycle Time per Injection | 25 min | 10 min |

| Total Solvent Consumption | ~150 L | ~25 L (Methanol) |

| Productivity | Low | High |

| Environmental Impact | High | Low |

Capillary Electrophoresis (CE) for Resolution of Isomers

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. colby.edu Its key advantages include extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. chromatographyonline.com

For the analysis of chiral compounds like this compound, which is basic and will be protonated in an acidic buffer, CE is an excellent tool. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com The selector forms transient diastereomeric complexes with the enantiomers, and if these complexes have different effective mobilities, separation occurs. bio-rad.com

Commonly used chiral selectors in CE include:

Cyclodextrins (CDs): Neutral and charged cyclodextrin derivatives are the most widely used chiral selectors in CE due to their versatility and effectiveness for a broad range of compounds. chromatographyonline.comspringernature.com

Chiral Crown Ethers: These are particularly effective for the separation of primary amines. chromatographyonline.com

Macrocyclic Antibiotics: These can provide unique selectivity for certain chiral separations. chromatographyonline.com

CE is not only capable of separating enantiomers but also other isomers, such as positional isomers, making it a valuable tool for purity and stability studies.

Table 4: Representative CE Method for Isomeric Purity of this compound This table presents hypothetical data for demonstration purposes.

| Parameter | Value |

|---|---|

| Capillary | Fused Silica, 50 cm total length, 50 µm I.D. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin |

| Applied Voltage | 25 kV |

| Temperature | 20°C |

| Detection | UV at 214 nm |

| Migration Time (Enantiomer 1) | 6.8 min |

| Migration Time (Enantiomer 2) | 7.1 min |

| Resolution (Rs) | 2.5 |

Quantitative Determination of this compound in Complex Matrices (e.g., reaction mixtures, industrial effluents)

Quantifying a specific compound within a complex matrix, such as a chemical reaction mixture or an industrial wastewater sample, presents significant analytical challenges due to the presence of interfering substances. A robust and validated analytical method is essential for accurate and reliable results. Such a method typically involves sample preparation, chromatographic separation, and detection.

Sample Preparation: The goal is to isolate the analyte from the matrix and concentrate it. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. For industrial effluents, SPE with a cation-exchange sorbent could be effective for selectively retaining the basic amino alcohol.

Chromatographic Separation and Detection: Reversed-phase HPLC coupled with a selective detector is a common approach. For enhanced sensitivity and selectivity, especially at trace levels, tandem mass spectrometry (LC-MS/MS) is the preferred technique. The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, minimizing matrix interference and providing high specificity. Gas chromatography with derivatization can also be used for quantification in certain matrices. researchgate.net

Method Validation: A quantitative method must be validated to ensure its performance. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 5: Illustrative Validation Parameters for a Quantitative LC-MS/MS Method This table presents hypothetical data for the quantification of this compound in a spiked industrial effluent matrix.

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 95% - 105% |

| Precision (% RSD) | < 10% |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Matrix Effect | Minimal (< 15%) |

Hyphenated Techniques for Enhanced Analytical Capability (e.g., LC-NMR, LC-MS/MS)selvita.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a novel or complex compound like this compound, these techniques are invaluable.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): As mentioned previously, LC-MS/MS is the gold standard for sensitive and selective quantification. The first mass spectrometer (MS1) isolates the protonated molecule of the target compound (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects one or more specific fragment ions (product ions). This high degree of specificity makes it ideal for drug metabolism studies, impurity profiling, and trace analysis in environmental or biological samples.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly couples an HPLC system to an NMR spectrometer. mdpi.comnews-medical.net This powerful combination allows for the separation of components in a mixture followed by their unambiguous structural elucidation using NMR spectroscopy. researchgate.net While MS provides information about mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, making it the definitive tool for structure confirmation. mdpi.com LC-NMR can be operated in different modes, including on-flow (for major components) and stop-flow (where the chromatographic flow is paused to acquire detailed spectra of a specific peak). researchgate.netresearchgate.net This technique is particularly useful for identifying unknown impurities or degradation products in a sample without the need for prior isolation.

Table 6: Capabilities of Hyphenated Techniques for Analysis

| Technique | Primary Application | Strengths for this compound Analysis |

|---|---|---|

| LC-MS/MS | Quantitative Analysis | - High sensitivity (trace level detection) - High selectivity (minimal matrix interference) - Ideal for pharmacokinetic and impurity quantification |

| LC-NMR | Structural Elucidation | - Unambiguous structure confirmation of the main component - Identification of unknown impurities or metabolites - Provides detailed stereochemical information |

Development of Novel Sensor Technologies for Detection of this compound and its Derivatives

The rapid emergence of novel psychoactive substances (NPS), including synthetic cathinone (B1664624) derivatives structurally related to this compound, presents a significant challenge for traditional analytical methods. nih.govoup.com Conventional laboratory-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high accuracy and sensitivity but are often expensive, time-consuming, and require skilled personnel, making them unsuitable for rapid, on-site screening. tandfonline.comnih.gov This has spurred the development of novel sensor technologies aimed at providing portable, cost-effective, and real-time detection of these substances. Research has focused on various transducer principles, including electrochemical, optical, and biological systems, to create sensitive and selective sensors for NPS. mdpi.com